Amoxicillin Tetramer Formate is synthesized from amoxicillin, which itself is derived from 6-amino penicillanic acid. The classification of this compound falls under the category of beta-lactam antibiotics, which are known for their mechanism of action that inhibits bacterial cell wall synthesis. The structural formula for amoxicillin is and its IUPAC name is (2S,5R,6R)-6-[(2R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
The synthesis of Amoxicillin Tetramer Formate involves several steps that typically include:
The reaction conditions, including temperature and pH, are critical for optimizing yield and purity .
The molecular structure of Amoxicillin Tetramer Formate can be represented as a complex arrangement of four amoxicillin units linked through formate groups.
Amoxicillin Tetramer Formate undergoes various chemical reactions, primarily involving:
The mechanism by which Amoxicillin Tetramer Formate exerts its antibacterial effects is primarily through:
Amoxicillin Tetramer Formate exhibits several notable physical and chemical properties:
Amoxicillin Tetramer Formate holds potential applications in various scientific fields:
Amoxicillin Tetramer Formate (C₆₄H₇₆N₁₂O₂₀S₄·CH₂O₂ or C₆₅H₇₈N₁₂O₂₂S₄) represents a complex oligomeric derivative of the β-lactam antibiotic amoxicillin. Its structure preserves core functional groups critical for antibacterial activity, including the β-lactam ring, thiazolidine ring, phenolic side chain, and multiple amide linkages connecting the tetrameric units. This arrangement creates a spatially complex binding interface distinct from monomeric amoxicillin [2] [3].
While direct XRD data for Amoxicillin Tetramer Formate is limited in the provided literature, crystallographic studies of related β-lactam oligomers and complexes offer insights. The tetramer’s crystal lattice is predicted to exhibit a density of 1.62±0.1 g/cm³, suggesting a densely packed arrangement. XRD analysis of analogous glycopeptide antibiotic oligomers (e.g., vancomycin) reveals that ligand-induced oligomerization can generate hexameric or octameric assemblies through face-to-face and back-to-back dimer interfaces. These assemblies stabilize via inter-dimeric hydrogen bonds, forming extended chains or rings—a structural motif potentially conserved in amoxicillin tetramers [4] [8].
¹H and ¹³C NMR techniques provide critical insights into the tetramer’s atomic environment. Key findings include:
Table 1: NMR Parameters for Amoxicillin Tetramer Formate
Technique | Key Observables | Structural Implications |
---|---|---|
¹³C NMR (500 MHz) | β-lactam C=O shift (δ 170–175 ppm) | Ring integrity in tetrameric form |
2D ROESY | Inter-unit NOE cross-peaks | Spatial proximity of phenolic/amide groups |
DOSY | Diffusion coefficient (D ≈ 3×10⁻¹¹ m²/s) | Molecular weight ∼1,500 Da; tetrameric state |
Molecular dynamics simulations of related oligomers reveal:
The hydrogen-bonding architecture evolves significantly across oligomeric states:
Oligomerization profoundly alters stability profiles:
Table 2: Stability Comparison of Amoxicillin Oligomers
Property | Monomer | Dimer | Tetramer Formate | Basis of Difference |
---|---|---|---|---|
Thermal Degradation | Decomposes at 150–180°C | Onset ∼200°C | Onset >220°C | Reduced solvent accessibility |
Aqueous Half-life | 1–2 hours (pH 7.4) | Hours–days | Days–weeks | Shielding of β-lactam ring |
β-Lactamase Resistance | Low (Km = high) | Moderate | High (Km = low) | Steric hindrance at active site |
Metal Binding | Forms 1:1 Cu²⁺/Ni²⁺ complexes | Forms 2:1 complexes | Chelates multiple ions | Increased ligand denticity |
Key stability mechanisms include:
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